molecular formula C9H18N2 B2489630 N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine CAS No. 1344072-91-8

N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine

Cat. No.: B2489630
CAS No.: 1344072-91-8
M. Wt: 154.257
InChI Key: PZXVAUMLWPWDGI-UHFFFAOYSA-N
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Description

N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to a pyrrolidine moiety via a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with N-methylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the amine group, followed by the addition of N-methylpyrrolidine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-(pyridin-3-ylmethyl)glycine dihydrochloride
  • N-methyl-N-(pyridin-4-ylmethyl)glycine dihydrochloride
  • N-methyl-N-(pyridin-2-ylmethyl)glycine dihydrochloride

Uniqueness

N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts distinct steric and electronic properties compared to similar compounds with different ring structures. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

N-methyl-N-(pyrrolidin-3-ylmethyl)cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11(9-2-3-9)7-8-4-5-10-6-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXVAUMLWPWDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCNC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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